![molecular formula C12H13ClO4 B14786055 2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid](/img/structure/B14786055.png)
2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzoic acid and a hydroxytetrahydropyran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the chloro group. This is followed by the formation of the tetrahydropyran ring through a cyclization reaction. The hydroxyl group is then introduced via a hydroxylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
化学反应分析
Types of Reactions
2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated compounds.
Substitution: Formation of substituted benzoic acids with various functional groups.
科学研究应用
2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid involves its interaction with specific molecular targets. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Chloro-5-hydroxybenzoic acid: Similar structure but lacks the tetrahydropyran ring.
5-Chloro-2-hydroxybenzoic acid: Another similar compound with different positioning of the chloro and hydroxyl groups.
Uniqueness
2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid is unique due to the presence of both the chloro-substituted benzoic acid and the hydroxytetrahydropyran moiety
属性
分子式 |
C12H13ClO4 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC 名称 |
2-chloro-5-[(3S)-3-hydroxyoxan-3-yl]benzoic acid |
InChI |
InChI=1S/C12H13ClO4/c13-10-3-2-8(6-9(10)11(14)15)12(16)4-1-5-17-7-12/h2-3,6,16H,1,4-5,7H2,(H,14,15)/t12-/m1/s1 |
InChI 键 |
DRCCLZCXFISESL-GFCCVEGCSA-N |
手性 SMILES |
C1C[C@@](COC1)(C2=CC(=C(C=C2)Cl)C(=O)O)O |
规范 SMILES |
C1CC(COC1)(C2=CC(=C(C=C2)Cl)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


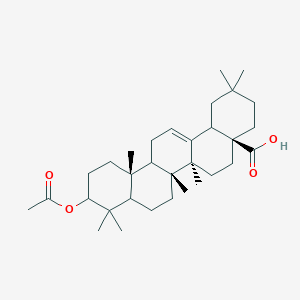
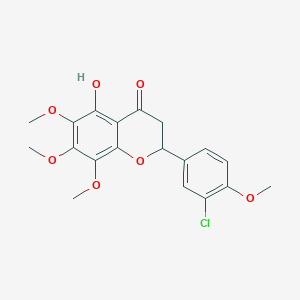
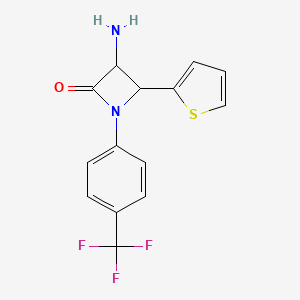
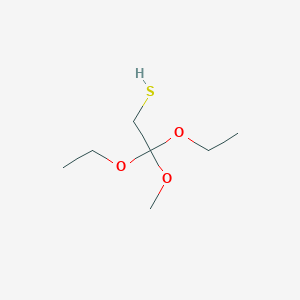
![(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ethe](/img/structure/B14785995.png)
![3-[2-(4-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B14785997.png)


![Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate](/img/structure/B14786014.png)
![[4-(4-Chlorophenyl)piperidin-3-yl]methanol](/img/structure/B14786024.png)
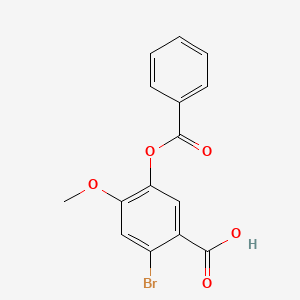
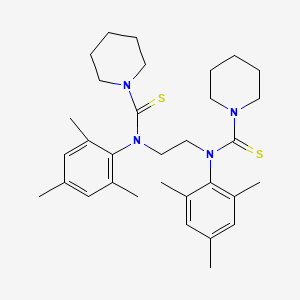
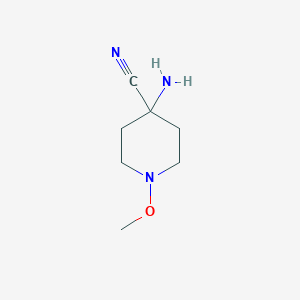
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14786050.png)
